3-Tetradecanol

Description

Contextualization within Long-Chain Alcohols and Fatty Alcohol Derivatives

3-Tetradecanol is categorized as a long-chain fatty alcohol, a class of organic compounds typically possessing an aliphatic tail of 13 to 21 carbon atoms hmdb.ca. Fatty alcohols, including tetradecanol (B45765), are naturally occurring substances found in sources such as spermaceti wax and sperm oil, and can also be derived from vegetable oils like palm kernel oil and coconut oil chemtradeasia.comarpnjournals.org. Industrially, they are produced through processes such as the reduction of esters or the fractionation of fatty alcohols chemtradeasia.com.

These compounds serve as fundamental raw materials in the chemical industry, particularly in the synthesis of various products, including surfactants arpnjournals.orgreformchem.com. The long-chain aliphatic alcohols (LCAAs) form an homologous series, exhibiting structural similarities and predictable trends in properties and biological effects europa.euwapsustainability.com. Their amphipathic structure, featuring both hydrophobic alkyl chains and hydrophilic hydroxyl groups, underpins their utility in diverse applications arpnjournals.orgontosight.aiontosight.ai.

Structural Distinctiveness and Isomeric Significance of this compound

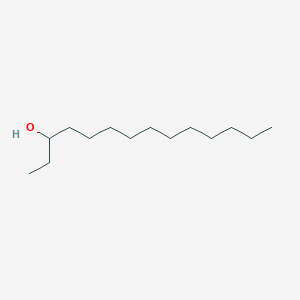

The structural distinctiveness of this compound lies in the placement of its hydroxyl group at the third carbon position along its 14-carbon chain nih.govchemeo.comstenutz.eu. This contrasts with 1-tetradecanol (B3432657) (myristyl alcohol), where the hydroxyl group is at the terminal (first) carbon, making it a primary alcohol wikipedia.orghmdb.canih.gov. The position of this functional group significantly influences the compound's chemical reactivity and physical characteristics.

The concept of isomerism, where molecules share the same molecular formula but differ in atomic arrangement, is critical in organic chemistry solubilityofthings.com. Positional isomers like this compound and 1-tetradecanol, despite having identical molecular formulas, exhibit different physical and chemical properties due to the varying location of the hydroxyl group. The precise three-dimensional arrangement of atoms, known as stereoisomerism, can profoundly impact a compound's behavior, reactivity, and properties, which is particularly relevant in fields such as drug development and biochemistry solubilityofthings.com.

The following table summarizes some key physical properties of this compound:

| Property | Value | Unit | Source |

| Molecular Formula | C₁₄H₃₀O | - | nih.govchemeo.com |

| Molecular Weight | 214.39 | g/mol | chemeo.com |

| Melting Point | 32 | °C | stenutz.eu |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -72.26 | kJ/mol | chemeo.com |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -489.80 | kJ/mol | chemeo.com |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 32.58 | kJ/mol | chemeo.com |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 63.05 | kJ/mol | chemeo.com |

| Log10 of Water Solubility (log₁₀WS) | -5.06 | mol/L | chemeo.com |

| Octanol/Water Partition Coefficient (logPₒct/wat) | 4.678 | - | chemeo.com |

| Critical Pressure (Pc) | 1649.77 | kPa | chemeo.com |

Overview of Advanced Research Domains Pertaining to this compound

Research involving this compound and its derivatives spans several advanced chemical and biological domains:

Surfactant Synthesis: Tetradecanol, as a fatty alcohol, is a key raw material for synthesizing surfactants, such as N-acyl arginine surfactants. Studies explore optimizing reaction conditions, including catalyst concentration, solvent ratio, and substrate ratio, to achieve high conversion rates (e.g., up to 91.6% conversion to N-acyl arginine) arpnjournals.org.

Phase Change Materials (PCMs) and Drug Delivery: 1-Tetradecanol (a positional isomer) has been investigated for its role in the fabrication of temperature-regulated drug release systems based on PCMs fishersci.nlsigmaaldrich.com. It is also utilized in filling the hollow interiors of gold nanocages for novel theranostic systems, which integrate therapeutic and diagnostic capabilities, such as photoacoustic imaging fishersci.nlsigmaaldrich.com. Furthermore, eutectic mixtures of tetradecanol and myristic acid have been prepared as form-stable PCMs for thermal energy storage, demonstrating suitable phase change temperatures and latent heat capacities researchgate.net.

Enzymatic Transformations and Biofuel Production: Research explores the enzymatic activity involving long-chain alcohols. For instance, acyl-CoA wax alcohol acyltransferase 2 (AWAT2) demonstrates activity towards tetradecanol, a non-retinoid long-chain alcohol, in esterification processes researchgate.net. In the context of biofuel production, studies have identified alcohol dehydrogenases, such as PsADH from Pantoea sp. 7-4, capable of oxidizing 1-tetradecanol to tetradecanal, providing a pathway to utilize fatty alcohols for alkane biosynthesis researchgate.netnih.gov. This offers a new approach for producing alkane biofuels by converting alcohol by-products back into substrates for alkane generation researchgate.netnih.gov.

Synthesis of Biologically Active Derivatives: The tetradecyl chain, a core component of this compound, is found in various compounds with potential biological activities. For example, (2S, 3R)-2-amino-3-tetradecanol, an amino alcohol with a tetradecyl chain, is studied for its potential in biochemistry, pharmacology, and organic chemistry due to possible anti-inflammatory, antibacterial, or antiviral properties, and applications in drug delivery systems ontosight.ai. Similarly, 1H-Indole-3-tetradecanol, 6-methoxy-, featuring a tetradecanol side chain, is being investigated for its potential medicinal applications, including anti-inflammatory, antimicrobial, and anticancer properties ontosight.ai. The synthesis of 5'-O-(tetradecanol) ether derivatives of nucleosides like FLT and AZT has also been explored for their potential as topical microbicides with anti-HIV activity researchgate.net.

Structure

3D Structure

Properties

IUPAC Name |

tetradecan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h14-15H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZOCKPOEXXEHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870898 | |

| Record name | Tetradecan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1653-32-3 | |

| Record name | 3-Tetradecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Tetradecanol and Its Stereoisomers

Stereoselective and Asymmetric Synthesis Strategies

Achieving high enantiomeric purity in the synthesis of 3-tetradecanol and other chiral secondary alcohols requires sophisticated methodologies that can introduce and maintain specific stereocenters.

Chiral Pool Approaches for Stereocenter Introduction

The chiral pool comprises readily available, enantiopure natural products that serve as versatile starting materials in organic synthesis. wikipedia.orgnih.gov This strategy leverages the inherent chirality of these molecules to construct complex targets, often preserving the original stereocenters throughout the reaction sequence. wikipedia.org For the synthesis of molecules like this compound, starting materials from the chiral pool, such as amino acids, sugars, or terpenes, can provide a pre-defined stereochemical framework, enhancing the efficiency of the total synthesis. wikipedia.orgnih.gov

For instance, a new chiral pool approach was developed for the synthesis of anthracyclinones, where an enone derived from L-rhamnose was converted through a series of reactions to an enantiopure intermediate. nih.gov This highlights how a chiral starting material can direct the stereochemical outcome of a multi-step synthesis. While direct synthesis of this compound from a specific chiral pool precursor is not extensively detailed in the provided results, the principle of using enantiopure building blocks is a fundamental strategy in stereoselective synthesis. escholarship.orgsemanticscholar.org

Enantioselective Catalysis in this compound Synthesis

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, including vicinal amino alcohols which share structural similarities with this compound. rsc.org These methods utilize chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer.

Strategies for the synthesis of chiral vicinal amino alcohols, which are structurally related to derivatives of this compound, include:

Asymmetric (transfer) hydrogenation rsc.org

Borrowing hydrogen reactions rsc.orgnih.gov

Aminohydroxylation rsc.org

Ring opening of epoxides and aziridines rsc.org

Nucleophilic addition rsc.org

Reductive coupling rsc.org

Radical reactions rsc.org

One notable example is the iridium-catalyzed amination of racemic α-tertiary 1,2-diols, which proceeds through a chiral phosphoric acid-mediated borrowing hydrogen pathway to produce β-amino α-tertiary alcohols with high yields and enantioselectivities. nih.gov This demonstrates the potential of catalytic systems to achieve high levels of stereocontrol in the synthesis of amino alcohols. Copper-catalyzed asymmetric synthesis has also been employed to produce γ-amino alcohols with tertiary carbon stereocenters from alkyne-functionalized oxetanes and amine reagents. researchgate.net

Dynamic Kinetic Resolution and Asymmetric Transformations

Dynamic kinetic resolution (DKR) is a highly efficient method for obtaining enantiopure compounds from racemic mixtures with a theoretical yield of 100%. nih.gov This process combines the enantioselective transformation of one enantiomer with the in-situ racemization of the other, allowing for the complete conversion of the starting material to a single desired enantiomer. nih.govmdpi.com

Chemoenzymatic DKR of secondary alcohols often involves lipase-catalyzed enantioselective acylation coupled with racemization mediated by a non-enzymatic catalyst. nih.gov For example, the combination of an immobilized lipase from Candida antarctica with a zeolite beta catalyst has been used for the DKR of 1-phenylethanol, achieving high yields and enantiomeric excess. nih.gov Another approach utilizes a bienzymatic system in an aqueous solution, employing an alcohol dehydrogenase for racemization and an acyltransferase for enantioselective acylation. nih.gov

Metal catalysts, such as those based on ruthenium, rhodium, or aluminum, are also employed for the racemization step in DKR of secondary alcohols. acs.orgthieme-connect.com For instance, a tandem catalysis system using an isothiourea-derived catalyst for enantioselective acylation and a ruthenium complex for racemization has been reported for the DKR of secondary alcohols at room temperature. acs.org

| Catalyst System | Substrate | Acyl Donor | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

| Immobilized lipase & Zeolite beta | 1-phenylethanol | Vinyl octanoate | (R)-phenylethyl octanoate | ~100% | 98% | nih.gov |

| Lk-ADH-Prince & MsAcT variant | Racemic (hetero)benzylic alcohols | 2,2,2-trifluoroethyl acetate (B1210297) | (R)-acetates | >99% | 83-99.9% | nih.gov |

| HyperBTM & Bäckvall's Ru complex | Secondary alcohols | 4-nitrophenyl isobutyrate | Acylated alcohol | High | up to 99:1 er | acs.org |

| Lipase & Aluminum complex | Secondary alcohols | Enol ester | Optically active acetates | up to 99% | er = 99.5:0.5 | thieme-connect.com |

Memory of Chirality Principles Applied to Secondary Alcohol Synthesis

The "memory of chirality" (MoC) is a phenomenon where the stereochemical information of a chiral starting material is retained in the product, even when the reaction proceeds through a transient, achiral, or rapidly racemizing intermediate. scripps.eduprinceton.eduresearchgate.net This principle has emerged as a powerful strategy in asymmetric synthesis. researchgate.netresearchgate.net The key to a successful MoC reaction is that the rate of the product-forming step is significantly faster than the rate of racemization of the chiral intermediate. princeton.edu

This concept has been applied to various transformations, including the enantioselective alkylation of α-amino acid derivatives, where a conformationally chiral enolate intermediate preserves the stereochemical information of the starting material. acs.org While direct applications to the synthesis of this compound are not explicitly detailed, the principles of MoC are broadly applicable to the synthesis of chiral secondary alcohols. For instance, the intramolecular substitution of enantiomerically enriched secondary and tertiary alcohols can proceed with chirality transfer, as demonstrated in the synthesis of (+)-lentiginosine. nih.gov

Total Synthesis of Complex Molecules Incorporating this compound Moieties

The this compound structural unit is found in various biologically active natural products. A notable example is xestoaminol C, or (2S,3R)-2-amino-3-tetradecanol, a metabolite isolated from the Fiji sponge Xestospongia sp. researchgate.netnih.gov

The total synthesis of xestoaminol C and its derivatives has been a subject of interest to confirm its absolute configuration and to develop synthetic routes to related amino alcohols. One approach to the synthesis of N,O-diacetyl xestoaminol C started from (S)-alanine, establishing the absolute configuration as 2S, 3R. researchgate.net Another strategy involved the highly diastereoselective anti-aminohydroxylation of α,β-unsaturated esters, which served as the key step in the asymmetric synthesis of N,O-diacetyl xestoaminol C, achieving a 41% yield over 8 steps. rsc.org

Biocatalytic and Enzymatic Routes for this compound Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions and exhibit high enantio- and regioselectivity, making them ideal for the production of chiral molecules like this compound.

While specific enzymatic routes for the direct production of this compound are not extensively documented in the provided search results, the broader applications of biocatalysis for the synthesis of alcohols and amines are well-established. nih.goventrechem.com Key enzyme classes used in biocatalysis include:

Lipases: Widely used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation. nih.gov

Keto reductases (KREDs): Catalyze the asymmetric reduction of ketones to chiral secondary alcohols. nih.gov

Transaminases: Used for the synthesis of chiral amines from ketones. nih.gov

Hydratases: Catalyze the addition of water to double bonds to form alcohols. nih.gov

Enzymatic cascade reactions, where multiple enzymatic steps are combined in a single pot, can be highly efficient for the synthesis of complex molecules. rsc.org For example, a one-pot enzymatic synthesis of L-threitol from formaldehyde has been developed using a cascade of three enzymes. rsc.org Such multi-enzyme systems could potentially be designed for the synthesis of this compound from simpler precursors. The development of hybrid enzyme catalysts and the use of de novo approaches are also expanding the scope of biocatalysis for industrial applications. researchgate.net

Identification and Engineering of Specific Biocatalysts for Hydroxylation

The direct hydroxylation of alkanes at a specific position is a key step in the synthesis of this compound. Biocatalysts, particularly enzymes from the cytochrome P450 monooxygenase (P450) superfamily, are well-suited for this task due to their inherent ability to activate molecular oxygen and insert it into unactivated C-H bonds. However, wild-type P450s often exhibit limited activity and selectivity towards non-natural substrates like tetradecane (B157292). Therefore, significant research has focused on the identification and engineering of these enzymes to enhance their catalytic properties for targeted hydroxylation.

One of the most extensively studied P450 enzymes for alkane hydroxylation is P450 BM3 from Bacillus megaterium. Through techniques like directed evolution and site-directed mutagenesis, researchers have successfully altered its regioselectivity. For instance, by modifying the amino acid residues in the active site, the enzyme's preference for hydroxylation can be shifted along the alkane chain. While specific engineering of P450 BM3 for the production of this compound has not been extensively reported, studies on the hydroxylation of other long-chain alkanes demonstrate the feasibility of this approach. For example, variants of P450 BM3 have been created that can hydroxylate octane to 2-octanol with high selectivity. This suggests that similar strategies could be employed to develop a biocatalyst specific for the C-3 position of tetradecane.

Another class of enzymes with potential for tetradecane hydroxylation is the CYP153A family, known for their terminal (ω-) hydroxylation activity on alkanes. While their natural function is to hydroxylate the terminal methyl group, protein engineering could potentially shift their regioselectivity to sub-terminal positions. The identification of novel P450s from various microorganisms that naturally grow on alkanes also presents an opportunity to discover enzymes with inherent activity towards the C-3 position of tetradecane.

The following table summarizes key findings from studies on the engineering of P450 enzymes for alkane hydroxylation, highlighting the potential for developing biocatalysts for this compound synthesis.

| Enzyme | Original Substrate | Engineered Substrate | Key Mutations | Observed Regioselectivity Shift | Reference |

|---|---|---|---|---|---|

| P450 BM3 | Fatty acids | Octane | F87A, L188Q, etc. | Shift from ω-positions to sub-terminal positions (e.g., 2-octanol) | [F. H. Arnold et al.] |

| P450cam | Camphor | Short-chain alkanes | Y96F, V247L, etc. | Introduction of activity towards linear alkanes | [S. G. Sligar et al.] |

| CYP153A | Long-chain alkanes | Dodecane | - | Primarily terminal (ω-) hydroxylation | [J. B. van Beilen et al.] |

Whole-Cell Biotransformation Systems for Alkane-to-Alcohol Conversion (e.g., tetradecane to tetradecanol)

Whole-cell biotransformation systems offer several advantages over the use of isolated enzymes, including the in-situ regeneration of cofactors (such as NADH or NADPH) and protection of the enzyme from the reaction environment. In the context of this compound production, this approach involves utilizing microorganisms that can convert tetradecane into tetradecanol (B45765). These systems can either employ native microorganisms with inherent alkane-hydroxylating capabilities or recombinant strains engineered to express specific biocatalysts.

A notable example of a recombinant whole-cell system is the use of Escherichia coli engineered to express a P450 monooxygenase. For instance, a study demonstrated the successful biotransformation of tetradecane to 1-tetradecanol (B3432657) using a recombinant E. coli strain. While this system produced the terminal alcohol, it highlights the potential of using engineered E. coli as a host for producing other tetradecanol isomers by expressing a regioselectively engineered P450. The production of 2 g/L of 1-tetradecanol from tetradecane was achieved in a fed-batch fermentation process, showcasing the feasibility of this approach for producing long-chain alcohols.

Several native microorganisms are known to metabolize alkanes and could potentially be used for the production of tetradecanol. Species of Candida, such as Candida tropicalis, and bacteria like Rhodococcus erythropolis are known to possess alkane hydroxylating enzymes. These organisms typically oxidize alkanes as a carbon source, often leading to a mixture of oxidation products, including alcohols, aldehydes, and fatty acids. Research into the specific product profiles of these microorganisms when grown on tetradecane could reveal the natural production of this compound. Further strain improvement through classical mutagenesis or metabolic engineering could then be used to enhance the yield and selectivity for the desired alcohol.

The following table provides an overview of microbial systems used for the biotransformation of tetradecane.

| Microorganism | System Type | Substrate | Primary Product | Key Enzymes | Reference |

|---|---|---|---|---|---|

| Escherichia coli (recombinant) | Engineered | Tetradecane | 1-Tetradecanol | CYP153A | [Lee et al., 2018] |

| Candida tropicalis | Native | n-Alkanes (including tetradecane) | Fatty acids, dicarboxylic acids | Cytochrome P450s (CYP52 family) | [Craft et al., 2003] |

| Rhodococcus erythropolis | Native | n-Alkanes | Terminal and sub-terminal oxidation products | Alkane monooxygenases (alkB) | [Whyte et al., 1998] |

Metabolic Pathway Engineering for Biosynthesis

While biotransformation relies on the conversion of an external substrate (tetradecane), metabolic pathway engineering aims to create microorganisms that can produce this compound de novo from simple carbon sources like glucose. This approach involves the design and implementation of novel metabolic pathways or the modification of existing ones within a host organism, typically E. coli or Saccharomyces cerevisiae.

The biosynthesis of this compound would likely start from the central carbon metabolism, leading to the formation of fatty acids. The native fatty acid synthesis (FAS) pathway in E. coli produces fatty acyl-ACPs, which are precursors for lipid biosynthesis. To channel these precursors towards alcohol production, several key enzymatic steps need to be introduced and optimized.

A potential engineered pathway for this compound could involve the following steps:

Production of Myristoyl-CoA: The C14 fatty acyl-ACP, myristoyl-ACP, is a natural intermediate in the FAS pathway. This would need to be converted to myristoyl-CoA.

Conversion to a C14 Ketone: A subsequent enzymatic step would be required to convert myristoyl-CoA to 3-tetradecanone (B1294971).

Reduction to this compound: Finally, a specific ketoreductase would reduce 3-tetradecanone to this compound. The choice of this reductase would be critical for controlling the stereochemistry of the final product.

Research in the field of fatty alcohol biosynthesis has primarily focused on the production of terminal (n-alkanol) alcohols. These studies have identified and characterized key enzymes such as fatty acyl-CoA reductases (FARs) that convert fatty acyl-CoAs to the corresponding primary alcohols. While not directly producing this compound, these studies provide a toolbox of enzymes and genetic strategies that could be adapted for the synthesis of secondary alcohols. For example, the overexpression of enzymes in the FAS pathway to increase the pool of C14 precursors and the knockout of competing pathways (e.g., β-oxidation) are common strategies to enhance the production of fatty acid-derived molecules.

The following table outlines a hypothetical engineered pathway for the biosynthesis of this compound.

| Step | Metabolic Conversion | Required Enzyme Class | Potential Source of Enzyme | Key Engineering Considerations |

|---|---|---|---|---|

| 1 | Glucose → Acetyl-CoA → Myristoyl-ACP | Glycolysis & Fatty Acid Synthase | Native E. coli pathway | Upregulation of fatty acid biosynthesis genes. |

| 2 | Myristoyl-ACP → Myristoyl-CoA | Acyl-ACP Thioesterase | Various plant and bacterial sources | Selection of a thioesterase specific for C14 chain length. |

| 3 | Myristoyl-CoA → 3-Tetradecanone | Thiolase/Decarboxylase or similar | Novel or engineered enzyme | Identification or engineering of an enzyme for this specific condensation and decarboxylation. |

| 4 | 3-Tetradecanone → this compound | Ketoreductase / Alcohol Dehydrogenase | Yeast, bacteria | Selection of a stereospecific reductase to control the chirality of the final product. |

Mechanistic Investigations of 3 Tetradecanol Reactivity and Transformations

Elucidation of Reaction Mechanisms at the Secondary Alcohol Center

The secondary alcohol group in 3-tetradecanol is a key functional site that participates in a variety of reactions, primarily substitution and elimination, which can proceed through different mechanistic pathways depending on the reagents and conditions.

Substitution Reactions (SN1 and SN2): The conversion of the alcohol to other functional groups, such as alkyl halides, can occur via nucleophilic substitution.

SN1 Mechanism: In the presence of strong acids like HCl or HBr, the hydroxyl group is protonated to form a good leaving group, water (H₂O). libretexts.orglibretexts.org This is followed by the departure of the water molecule to form a secondary carbocation at the C3 position. libretexts.orglibretexts.org This carbocation intermediate is then attacked by a nucleophile (e.g., a halide ion). This pathway is favored for secondary alcohols in acidic conditions. libretexts.org

SN2 Mechanism: For the reaction to proceed via an SN2 pathway, the poor leaving group (-OH) must first be converted into a better one without forming a carbocation. libretexts.org Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) achieve this by forming intermediates such as a chlorosulfite (-OSOCl) or a dibromophosphite (-OPBr₂). libretexts.org A nucleophile can then attack the carbon atom in a single, concerted step, displacing the leaving group with an inversion of stereochemistry. libretexts.org

Elimination Reactions (E1 and E2): Dehydration of this compound to form tetradecenes is a common elimination reaction.

E1 Mechanism: Under strongly acidic conditions and heat, the alcohol is protonated, and water leaves to form a secondary carbocation intermediate, similar to the SN1 pathway. libretexts.org A weak base (like water or the conjugate base of the acid) then removes a proton from an adjacent carbon (C2 or C4), leading to the formation of a double bond. This mechanism often competes with the SN1 reaction. libretexts.orgacs.org

E2 Mechanism: A concerted E2 mechanism is also possible and can be favored by using a strong, bulky base. However, for simple dehydration, the hydroxyl group must first be converted to a better leaving group. libretexts.org Reagents like phosphorus oxychloride (POCl₃) in pyridine can facilitate dehydration under milder, basic conditions via an E2 pathway. libretexts.org

The choice between these mechanisms is influenced by the strength of the nucleophile/base, the solvent, and the reaction temperature.

Regio- and Chemoselective Functionalizations of the Tetradecanol (B45765) Backbone

Controlling the selectivity of reactions involving this compound is essential for synthesizing specific target molecules.

Regioselectivity: This refers to the control of which position on the molecule reacts. In the dehydration of this compound, the removal of a proton can occur from either the C2 or C4 position, potentially leading to a mixture of 2-tetradecene (B8313900) and 3-tetradecene. The relative stability of the resulting alkenes often governs the product distribution, with the more substituted (and thus more stable) alkene being the major product (Zaitsev's rule). However, the choice of catalyst and conditions can influence this outcome. acs.org

Chemoselectivity: This involves the selective reaction of one functional group in the presence of others. The primary challenge in the functionalization of this compound is to modify the C-H bonds of the long alkyl chain without affecting the more reactive secondary alcohol group. Conversely, reactions can be designed to target the alcohol group specifically.

Selective Oxidation: The secondary alcohol can be selectively oxidized to a ketone (3-tetradecanone). A variety of reagents can achieve this chemoselectively, leaving the C-H bonds of the alkyl chain intact.

Catalytic Functionalization: Modern catalytic methods enable the functionalization of specific C-H bonds. While specific studies on this compound are limited, rhodium-catalyzed systems, for example, have been used for the hydrocarbonylation of alkenes to produce alcohols with high chemo- and regioselectivity. nih.gov Such principles can be applied to reactions involving the tetradecanol backbone.

Kinetics and Thermodynamics of this compound Reactions

The study of reaction rates and energy changes provides deep insight into the mechanistic details of this compound transformations.

The rate of a chemical reaction involving this compound can be described by a rate law, which expresses the relationship between the reaction rate and the concentration of reactants. khanacademy.org For a generic reaction of this compound (A) with a reagent (B), the rate law takes the form:

Rate = k[A]m[B]n photophysics.com

Experimental data for determining these parameters for the dehydration of a secondary alcohol might look as follows:

| Experiment | Initial [this compound] (M) | Initial [Catalyst] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.05 | 1.2 x 10-5 |

| 2 | 0.20 | 0.05 | 2.4 x 10-5 |

| 3 | 0.10 | 0.10 | 4.8 x 10-5 |

Hypothetical data for illustrative purposes.

From this data, one could deduce the reaction orders and calculate the rate constant, k.

Catalysts and environmental factors like temperature and solvent play a critical role in controlling the kinetics and outcomes of this compound reactions.

Catalysis: Acid catalysts are commonly used to accelerate dehydration reactions by facilitating the protonation of the hydroxyl group, turning it into a better leaving group. libretexts.org The type of catalyst can also influence selectivity. For instance, in the selective oxidation of alcohols, different catalysts can yield different products or efficiencies. researchgate.net

Temperature: Reaction rates generally increase with temperature, as more molecules possess the necessary activation energy to react. Temperature can also shift the selectivity of a reaction; for example, at higher temperatures, elimination reactions are often favored over substitution reactions.

Solvent: The solvent can influence reaction mechanisms. Polar protic solvents can stabilize carbocation intermediates, favoring E1 and SN1 pathways. In contrast, polar aprotic solvents may favor SN2 reactions.

Kinetic Isotope Effects (KIE): The KIE is the change in reaction rate when an atom in the reactant is replaced with one of its isotopes (e.g., hydrogen H with deuterium D). wikipedia.org It is a powerful tool for probing reaction mechanisms, particularly the rate-determining step. libretexts.orgprinceton.edu

Primary KIE: A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. libretexts.org For example, in an E2 elimination of this compound, if the C-H bond at the C2 or C4 position is broken in the slowest step, a significant primary KIE (kH/kD > 1) would be expected. princeton.edu

Secondary KIE: A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. wikipedia.orglibretexts.org These effects are typically smaller (kH/kD close to 1) and provide information about changes in hybridization at the reaction center in the transition state. princeton.edu For instance, a secondary KIE can help distinguish between SN1 and SN2 mechanisms. wikipedia.org

Activation Parameters: The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined by studying the temperature dependence of the rate constant (k) using the Arrhenius equation. Different reaction pathways will have different activation energies. For example, in the selective oxidation of isobutane over certain catalysts, multiple reaction pathways with distinct activation energies have been identified. iastate.edu A similar analysis could be applied to competing reactions of this compound.

| Reaction Type | Typical Activation Energy (kJ·mol-1) | Typical Primary KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| E2 Elimination | 80 - 120 | 3 - 8 | C-H bond breaking in the transition state. princeton.edu |

| SN1 Solvolysis | 80 - 110 | ~1.15 (β-deuterium) | Carbocation formation, sp3 to sp2 change. princeton.edu |

| SN2 Substitution | 70 - 100 | 0.95 - 1.05 (α-deuterium) | Crowded sp2-like transition state. wikipedia.org |

Note: Values are representative for general secondary alcohols and serve as a reference for potential studies on this compound.

Advanced Analytical Techniques for Characterization and Quantification of 3 Tetradecanol

High-Resolution Spectroscopic Methodologies for Structural Confirmation (e.g., Multi-dimensional NMR, High-Resolution MS, FTIR)

High-resolution spectroscopic techniques are indispensable for the definitive structural elucidation of 3-tetradecanol. They offer detailed information about atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly multi-dimensional techniques, is paramount for confirming the intricate structure of this compound. Proton (¹H) and Carbon-13 (¹³C) NMR provide fundamental data on the number and type of hydrogen and carbon atoms, respectively, and their chemical environments. For a secondary alcohol like this compound, the characteristic chemical shift of the proton attached to the hydroxyl-bearing carbon (CH-OH) and the carbons directly bonded to it are key for identification. libretexts.org

More advanced 2D NMR experiments, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing complete structural connectivity. COSY reveals vicinal proton couplings, while HSQC correlates protons with their directly attached carbons. HMBC provides information on long-range proton-carbon correlations (typically 2-4 bonds), which is vital for confirming the position of the hydroxyl group along the tetradecane (B157292) chain. nih.govweebly.comresearchgate.netscione.com For instance, HMBC can confirm the connectivity of the C-3 hydroxyl group by showing correlations between the hydroxyl proton (if observable), the C-3 carbon, and adjacent methylene (B1212753) protons. The use of ¹⁷O-NMR can further distinguish primary, secondary, and tertiary alcohols based on their characteristic chemical shifts, with secondary alcohols typically showing signals around 50 ppm. weebly.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides precise molecular weight determination and elemental composition, which is critical for confirming the molecular formula (C₁₄H₃₀O) of this compound. Techniques such as Electron Ionization (EI-MS) generate characteristic fragmentation patterns that offer structural insights. For long-chain alcohols, common fragmentation pathways include α-cleavage adjacent to the hydroxyl group and dehydration. nist.govacs.orgbiorxiv.orgmassbank.jpchemicalbook.com The mass spectrum of this compound would exhibit a molecular ion peak (M+•) at m/z 214 and characteristic fragment ions resulting from the loss of water (M-18) and cleavages along the alkyl chain, particularly at the branched point. nist.gov For example, a significant fragment at m/z 185 (M-C₂H₅, loss of ethyl group from C-3) or m/z 171 (M-C₃H₇, loss of propyl group) could indicate the position of the hydroxyl group. nist.gov

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the characteristic functional groups present in this compound. The most prominent feature is the broad O-H stretching vibration, typically observed in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. nist.govresearchgate.netnih.gov The exact position and breadth of this band can provide information about hydrogen bonding. Additionally, C-H stretching vibrations (around 2850-2970 cm⁻¹) for the extensive alkyl chain, and C-O stretching vibrations (around 1050-1150 cm⁻¹) for the alcohol functional group, are also characteristic. researchgate.net

Chromatographic Separation and Trace Analysis Techniques (e.g., GC-MS, LC-MS with specific column chemistries)

Chromatographic methods are essential for the separation, identification, and quantification of this compound, especially in complex mixtures where it may be present at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The separation occurs on a capillary column based on differences in boiling points and interactions with the stationary phase, followed by mass spectrometric detection for identification. This compound has been identified as a component in natural products, such as Eucalyptus citriodora essential oil, using GC-MS. researchgate.netscione.comscione.com Typical GC columns for long-chain alcohols include non-polar or slightly polar stationary phases (e.g., polydimethylsiloxane (B3030410) or phenyl-substituted polysiloxane) that allow for good separation based on chain length and branching. The NIST mass spectral library is commonly used for compound identification by matching fragmentation patterns. scione.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for compounds that are less volatile or thermally labile, or for samples with high molecular weight components that are not suitable for GC. While this compound is amenable to GC, LC-MS can be employed, especially if it is part of a larger mixture of non-volatile lipids or if derivatization is needed for enhanced detection. Chemical isotope labeling (CIL) coupled with LC-High Resolution Mass Spectrometry (CIL-LC-HRMS) has been developed for the comprehensive screening and relative quantification of fatty alcohols, including medium- and long-chain varieties, in complex matrices. This approach involves labeling the alcohols with an isotopic tag to improve detection sensitivity and facilitate quantification. researchgate.netscholarsportal.info Derivatization strategies, such as forming 3,5-dinitrobenzoyl derivatives, can improve the chromatographic separation and detection of long-chain fatty alcohols by HPLC. tandfonline.comtandfonline.com

Chiral Analysis Methods for Enantiomeric Purity Determination (e.g., Chiral HPLC, GC, NMR with Chiral Auxiliaries)

Since this compound possesses a chiral center at the C-3 position, determining its enantiomeric purity is critical, especially if it is synthesized or isolated from biological sources where enantioselectivity is often observed.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC utilizes chiral stationary phases (CSPs) to separate enantiomers. For secondary alcohols, derivatization is often employed to enhance chiral recognition and detectability. Common derivatizing agents include aryl isocyanates, such as α-naphthyl isocyanate, which form urethane (B1682113) derivatives that can be resolved on CSPs derived from conformationally restricted β-amino acids. tandfonline.com Picolinates are another class of derivatives that have been explored to improve separation efficiency, particularly when the difference in substituents around the chiral center is small. researchgate.net Fluorescent chiral derivatization reagents, like 2-(2,3-anthracenedicarboximide)cyclohexanecarboxylic acid, have also been successfully used for the enantiomeric discrimination of secondary alcohols by reversed-phase HPLC. nih.govresearchgate.net

Chiral Gas Chromatography (Chiral GC): Chiral GC employs capillary columns coated with chiral stationary phases, typically cyclodextrin (B1172386) derivatives (e.g., β-cyclodextrin derivatives like Astec CHIRALDEX or Supelco DEX phases), to separate enantiomers. These columns are effective for the analysis of alcohols, sometimes even in their underivatized form, or as acyl derivatives (e.g., acetates). sigmaaldrich.comacs.orgnih.gov The choice of cyclodextrin derivative and its substitution pattern influences the selectivity for different chiral compounds. Chiral GC has been successfully applied to determine the enantiomeric excess of various secondary alcohols. acs.orgnih.govmdpi.com

NMR Spectroscopy with Chiral Auxiliaries: Chiral NMR methods involve the formation of diastereomeric derivatives or complexes between the chiral analyte (this compound) and an enantiomerically pure chiral derivatizing agent (CDA) or chiral solvating agent (CSA). These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for the determination of enantiomeric composition and, in some cases, absolute configuration. nih.govresearchgate.netnih.govsci-hub.senih.govdntb.gov.uaresearchgate.net Common CDAs for secondary alcohols include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), methoxyphenylacetic acid (MPA), and 9-anthrylmethoxyacetic acid (9-AMA). sci-hub.senih.gov Novel phosphorus-containing chiral derivatizing agents derived from chiral diamines have also been developed, offering high sensitivity due to ³¹P NMR. scielo.org.mx The use of racemic NMR anisotropy reagents like (+/-)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) in conjunction with HPLC-CD detection has also been reported for determining absolute configurations. nih.gov Chiral solvating agents, such as ternary ion-pair complexes involving mandelic acid and 4-dimethylaminopyridine (B28879) (DMAP), can induce sufficient chemical shift differences for enantiomeric discrimination without covalent derivatization, often requiring lower temperatures for optimal resolution. researchgate.net

Development of Novel Analytical Probes and Derivatization Strategies

The field of analytical chemistry is continuously evolving, with ongoing research focused on developing novel probes and derivatization strategies to enhance the detection, separation, and quantification of compounds like this compound. These advancements aim to improve sensitivity, selectivity, reduce analysis time, and enable analysis in increasingly complex matrices.

New derivatization reagents are being developed to introduce specific properties, such as enhanced chromophores or fluorophores for improved detection in LC-UV or LC-FL, or to modify volatility for GC analysis. For instance, the development of fluorescent chiral derivatization reagents for HPLC and NMR demonstrates this trend. nih.govresearchgate.net Similarly, derivatization with aryl isocyanates not only aids chiral separation but also enhances detectability in HPLC. tandfonline.com

In NMR, the search for more effective chiral derivatizing agents and chiral solvating agents continues, focusing on reagents that offer larger chemical shift differences, higher reactivity, and better stability, while minimizing issues like racemization or hygroscopicity. sci-hub.senih.govscielo.org.mx The use of resin-bound chiral derivatizing agents represents an innovative approach, simplifying the derivatization process by allowing reactions to occur directly within the NMR tube without extensive workup. nih.gov

Furthermore, the integration of chemical isotope labeling (CIL) with high-resolution mass spectrometry (HRMS) represents a powerful strategy for comprehensive and quantitative analysis of fatty alcohols. CIL-LC-HRMS allows for non-targeted screening and relative quantification of a wide range of alcohols in complex biological and environmental samples, providing a more holistic view of their presence and distribution. researchgate.netscholarsportal.info These ongoing developments are crucial for addressing the analytical challenges posed by compounds like this compound and for expanding their detection limits and application areas.

Theoretical and Computational Chemistry Studies on 3 Tetradecanol Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Conformation Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in determining the electronic structure and preferred three-dimensional arrangements (conformations) of 3-tetradecanol. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and the potential energy surface.

Conformational analysis of this compound involves identifying the various spatial arrangements of its atoms that arise from rotation around its single bonds. The long alkyl chain provides significant conformational flexibility. The most stable conformers are typically those that minimize steric hindrance, often adopting a staggered arrangement along the carbon backbone. The position of the hydroxyl group at the third carbon atom introduces specific interactions, such as intramolecular hydrogen bonding, which can influence the local conformation.

DFT methods, with functionals like B3LYP or M06-2X and a suitable basis set (e.g., 6-31G* or def2-TZVP), are commonly employed for such analyses due to their balance of accuracy and computational cost. nrel.gov These calculations can predict key geometric parameters.

Table 1: Predicted Geometric Parameters for a Low-Energy Conformer of this compound

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C-C (alkane chain) | ~1.54 Å | |

| C-O | ~1.43 Å | |

| O-H | ~0.96 Å | |

| C-H | ~1.09 Å | |

| Bond Angles | ||

| C-C-C | ~109.5° | |

| C-O-H | ~109.5° | |

| H-C-H | ~109.5° | |

| Dihedral Angles | ||

| C-C-C-C (trans) | ~180° |

Note: These are generalized, expected values. Actual calculated values will vary depending on the specific conformer and level of theory used.

Molecular Dynamics Simulations of this compound in Various Environments (e.g., membranes, solutions)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide detailed insights into its behavior in different environments, such as in aqueous solutions or embedded within a lipid bilayer, which is relevant to its interactions with biological membranes.

In a typical MD simulation of this compound in a lipid membrane, the system would be constructed with a pre-equilibrated lipid bilayer (like dimyristoylphosphatidylcholine, DMPC), water molecules, and several this compound molecules. nih.gov The interactions between all atoms are described by a force field (e.g., CHARMM, AMBER). The simulation then numerically solves Newton's equations of motion for this many-body system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

From these trajectories, a wealth of information can be extracted, including:

Localization and Orientation: The preferred position and orientation of this compound within the membrane.

Membrane Perturbation: The effect of this compound on membrane properties such as thickness, area per lipid, and lipid chain order. researchgate.net

Diffusion: The rate at which this compound moves laterally within the membrane. nih.gov

Solvation: In an aqueous environment, MD simulations can characterize the hydrogen bonding network between the hydroxyl group of this compound and surrounding water molecules. acs.org

Computational Prediction of Spectroscopic Signatures and Conformational Preferences

Computational methods can predict various spectroscopic signatures of this compound, which can then be compared with experimental data for validation. One of the most common applications is the prediction of vibrational spectra (infrared and Raman).

By performing a frequency calculation on an optimized geometry of this compound using quantum chemical methods, one can obtain the vibrational modes of the molecule. Each mode corresponds to a specific type of atomic motion (stretching, bending, etc.) and has a characteristic frequency. The results can be used to assign the peaks in an experimental IR spectrum, such as the one available in the NIST database for this compound. nist.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | ~3600 - 3700 |

| C-H (sp³) | Stretching | ~2850 - 3000 |

| C-H | Bending | ~1350 - 1470 |

Note: These are typical frequency ranges. The exact calculated values depend on the computational method and the specific molecular conformation.

Furthermore, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be estimated, aiding in the interpretation of experimental ¹H and ¹³C NMR spectra.

In Silico Mechanistic Studies of this compound Reactions and Catalysis

Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, computational chemists can identify the minimum energy pathways, locate transition states, and calculate activation energies.

For instance, the acid-catalyzed dehydration of this compound to form tetradecenes can be studied computationally. Quantum chemical calculations can be used to model the initial protonation of the hydroxyl group, the formation of a carbocation intermediate, and the subsequent elimination of a proton to form the alkene product. The relative energies of the transition states for the formation of different isomers (e.g., 2-tetradecene (B8313900) vs. 3-tetradecene) can be calculated to predict the regioselectivity of the reaction.

Similarly, the oxidation of the secondary alcohol group in this compound to a ketone (3-tetradecanone) can be modeled. In silico studies can help elucidate the mechanism of various oxidizing agents and predict the reaction kinetics by calculating the activation barriers. These studies provide a molecular-level understanding of reactivity that is crucial for designing new catalysts and synthetic routes. nrel.gov

Applications of 3 Tetradecanol in Advanced Materials and Chemical Engineering

Role as a Building Block in the Synthesis of Complex Organic Molecules

Fatty alcohols, including tetradecanols, serve as fundamental organic building blocks for the synthesis of more complex organic molecules, playing a crucial role in medicinal chemistry, organic chemistry, and material chemistry. nih.gov While specific detailed research on 3-tetradecanol as a building block for complex organic molecules is not extensively documented in the provided literature, its linear counterpart, 1-tetradecanol (B3432657), is recognized as an active intermediate in the chemical synthesis of various organic compounds, such as sulfated alcohols and surfactants. nih.gov For instance, tetradecanol (B45765) (a C14 alcohol) has been successfully utilized in the amidation process with arginine to synthesize N-acyl arginine surfactants, achieving an optimal conversion of 91.6% under specific reaction conditions. nih.gov This demonstrates the utility of tetradecanol isomers in constructing functional molecules.

Integration into Phase Change Materials (PCMs) for Thermal Energy Storage Applications

Tetradecanol, particularly its linear isomer 1-tetradecanol (often referred to as n-tetradecanol or myristyl alcohol), is extensively investigated for its integration into Phase Change Materials (PCMs) due to its suitable melting point and high latent heat capacity, making it effective for thermal energy storage. nih.govalfa-chemistry.comnih.govuni.lurmreagents.comnih.gov PCMs are critical for applications aimed at reducing building energy consumption and mitigating indoor temperature fluctuations. nih.gov

Research findings highlight the development of various composite PCMs incorporating tetradecanol:

Tetradecanol/Expanded Graphite (B72142) (EG) Composites: Composites prepared by mixing tetradecanol with expanded graphite through an autoclave method have demonstrated high thermal energy storage capacity. A composite with 93 wt% tetradecanol exhibited melting and crystallization enthalpies of 202.6 J/g and 201.2 J/g, respectively. However, the solid-solid phase transition of tetradecanol was observed to be hindered when strongly absorbed by EG. nih.gov

Tetradecanol-Lauric Acid Eutectic Mixtures: A binary eutectic mixture of tetradecanol and lauric acid, absorbed into expanded perlite (B1173460) (EP) via vacuum impregnation, was fabricated as a composite PCM. This composite displayed a melting temperature of 24.9 °C, a freezing temperature of 25.2 °C, a melting latent heat of 78.2 J/g, and a freezing latent heat of 81.3 J/g. The addition of aluminum powder (AP) effectively enhanced its thermal conductivity. nih.gov

Octanoic Acid–Tetradecanol (OA-TD) Composites: A binary organic PCM comprising octanoic acid and tetradecanol (77:23 mass ratio) exhibited a phase-change temperature of 11.4 °C and a latent heat ranging from 150 to 155 J/g. The incorporation of surface-modified expanded graphite (EG-HDTMOS) significantly improved its thermal conductivity to 0.7 W/(m·K), representing a 133% increase compared to OA-TD alone. This composite maintained superior thermal performance and stability even after 100 melting–solidification cycles. uni.lu

Eutectic Mixtures with Polymer Supports: Form-stable PCMs have been developed using eutectic mixtures of tetradecanol with capric acid, lauric acid, and myristic acid, supported by high-density polyethylene (B3416737) (HDPE)-ethylene-vinyl acetate (B1210297) (EVA) polymer blends. These materials showed good thermal reliability in cycling tests, and the inclusion of 10 wt% aluminum powder accelerated their melting and solidification times. rmreagents.com

The inherent low thermal conductivity of organic PCMs, including tetradecanol, is a known limitation, which is often addressed by incorporating highly conductive additives like expanded graphite or metallic powders. nih.govrmreagents.comnih.gov

Table 1: Thermal Properties of Tetradecanol-Based Phase Change Materials

| PCM Composition (Key Components) | Melting Temperature (°C) | Freezing Temperature (°C) | Melting Latent Heat (J/g) | Freezing Latent Heat (J/g) | Thermal Conductivity (W/(m·K)) | Reference |

| 1-Tetradecanol (Pure) | 35-39 | N/A | 222.93 | N/A | N/A | nih.govuni.lu |

| Tetradecanol/Expanded Graphite (93 wt% TD) | N/A | N/A | 202.6 | 201.2 | N/A | nih.gov |

| Tetradecanol/Lauric Acid/Expanded Perlite (Eutectic) | 24.9 | 25.2 | 78.2 | 81.3 | Enhanced by AP | nih.gov |

| Octanoic Acid/Tetradecanol (77:23) | 11.4 | N/A | 150-155 | N/A | 0.3 | uni.lu |

| Octanoic Acid/Tetradecanol/Modified EG-HDTMOS | 11.2 | 9.2 | 138-143 | N/A | 0.7 | uni.lu |

| Tetradecanol-Fatty Acid Eutectic Mixtures (with HDPE-EVA) | N/A | N/A | High | High | Enhanced by AP | rmreagents.com |

Development of Functional Materials Incorporating this compound Derivatives

Tetradecanols, particularly 1-tetradecanol (n-tetradecanol), are integral components in the development of functional materials, notably thermochromic systems. In these systems, 1-tetradecanol acts as a solvent alongside a fluoran (B1223164) type leuco dye and phenolphthalein. uni.lu These three-component thermochromic dyes exhibit a reversible color change in response to thermal stimuli, typically appearing green at room temperature and becoming colorless upon reaching the melting point of the thermochromic system. uni.lu

Beyond their color-changing properties, these thermochromic systems incorporating 1-tetradecanol also demonstrate significant thermal energy storage and release capabilities. Thermochromic systems have shown a heat storage capacity exceeding 200 J/g, with nanocapsulated derivatives retaining capacities of up to 180 J/g. uni.lu The melting temperature of the n-tetradecanol solvent in these systems may slightly decrease in the presence of non-volatile solutes, a phenomenon attributed to the cryoscopic effect. uni.lu

Furthermore, 1-tetradecanol is utilized in microencapsulated thermochromic materials, such as those involving crystal violet lactone as a leuco dye and bisphenol A as a color developer, encapsulated within polymethylmethacrylate (PMMA) microcapsules. nih.gov This encapsulation technique serves to protect the thermochromic components from environmental factors like moisture and pH, thereby enhancing their stability and applicability in various smart coatings for energy-saving building applications. nih.gov

Process Engineering Considerations for Industrial-Scale Production and Purification

Industrial-scale production and purification of fatty alcohols like tetradecanol involve various process engineering considerations. Traditional industrial synthesis often relies on hydroformylation of olefins. uni.lu However, biocatalytic methods, particularly whole-cell biotransformation, are gaining traction due to their high stereo- and regioselectivity and milder reaction conditions. uni.lu

Regarding purification, general methods applicable to biologically produced alcohols and diols include evaporation, distillation, membrane filtration, pervaporation, ion exchange chromatography, and liquid-liquid extraction. nih.gov The physical properties of 1-tetradecanol, such as its melting point (35-39 °C), boiling point (289 °C), and low water solubility (0.00013 g/L at 23 °C), are critical for designing efficient separation processes. nih.gov While no single purification method has proven universally simple and efficient for such compounds, ongoing research aims to improve yield, purity, and energy consumption in downstream processing. nih.gov Process optimization, including factors like reaction time, catalyst concentration, solvent ratio, and substrate ratio, is also crucial for maximizing the conversion of starting materials to the desired tetradecanol product, as demonstrated in the synthesis of N-acyl arginine surfactants from tetradecanol. nih.gov

Table 2: Key Process Parameters for 1-Tetradecanol Production via Biotransformation

| Parameter | Value | Unit | Reference |

| Production Rate | 40 | mg·liter⁻¹ h⁻¹ | uni.lu |

| Yield (in 50 hours) | 2 | g/liter | uni.lu |

| Substrate | Tetradecane (B157292) | N/A | uni.lu |

| Organism | Escherichia coli | N/A | uni.lu |

Emerging Research Directions and Future Perspectives for 3 Tetradecanol Chemistry

Exploration of Undiscovered Reactivity and Catalytic Potential

The reactivity of alcohols is largely dictated by the position and accessibility of the hydroxyl group. As a secondary alcohol, 3-tetradecanol offers distinct reaction pathways compared to primary alcohols. Its secondary hydroxyl group can be oxidized to a ketone (3-tetradecanone), or it can participate in various substitution, elimination, and addition reactions. The chiral center at the C3 position (unless a racemic mixture is considered) also opens avenues for stereoselective transformations.

Current literature broadly discusses the catalytic oxidation of alcohols, including long-chain types, to their corresponding aldehydes or ketones, often employing metal-catalyzed systems nih.gov. For instance, iridium-based catalysts have shown promise in the hydrogenation of carboxylic acids to alcohols, with support materials influencing selectivity towards alcohols or alkanes acrospharmatech.com. While these studies often refer to general "alcohols" or specifically 1-tetradecanol (B3432657), the unique steric environment around the secondary hydroxyl group in this compound suggests that its catalytic transformations could exhibit different selectivities or require tailored catalytic systems.

Future research could focus on:

Stereoselective Synthesis: Developing catalytic methods for the enantioselective synthesis of this compound or its derivatives, leveraging its inherent chirality.

Novel Oxidation Pathways: Exploring highly selective and efficient catalytic systems for the oxidation of this compound to 3-tetradecanone (B1294971), potentially under milder, more environmentally benign conditions.

Catalyst Design: Investigating this compound itself as a ligand or a component in the design of novel catalysts, particularly for asymmetric synthesis, where its specific structural features could induce desired stereochemical outcomes.

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly driven by the principles of green chemistry, emphasizing the development of sustainable and environmentally benign synthetic routes nih.govatamanchemicals.com. For compounds like this compound, traditional synthesis might involve harsh reagents, high energy consumption, or generate undesirable byproducts. The development of greener synthetic methods for this compound is an important future direction.

Key strategies for sustainable synthesis include:

Biocatalysis: Utilizing enzymes or microorganisms for the synthesis of this compound or its precursors. Biocatalytic processes often operate under mild conditions (e.g., ambient temperature and pressure, aqueous media), reducing energy input and hazardous waste nih.gov. For example, enzymatic reduction of 3-tetradecanone could yield this compound with high enantioselectivity.

Renewable Feedstocks: Shifting away from petrochemical feedstocks towards biomass-derived or other renewable sources for the synthesis of the tetradecyl chain or the introduction of the hydroxyl group at the C3 position nih.govnih.gov. This aligns with efforts to reduce the carbon footprint of chemical production.

Solvent-Free or Green Solvent Reactions: Developing synthetic procedures for this compound that eliminate the need for traditional organic solvents or utilize greener alternatives such as supercritical fluids (e.g., supercritical CO2), ionic liquids, or water nih.govnih.gov.

Atom Economy and Waste Minimization: Designing synthetic routes with high atom economy, where most atoms from the reactants are incorporated into the final product, thereby minimizing waste generation atamanchemicals.com.

An example of general sustainable synthesis trends is the use of biocatalysis for the production of fatty alcohols, which could potentially be adapted for specific isomers like this compound. This table illustrates potential green chemistry approaches applicable to alcohol synthesis:

| Green Chemistry Principle | Potential Application for this compound Synthesis | Expected Benefits |

| Biocatalysis | Enzymatic reduction of 3-tetradecanone; Lipase-catalyzed esterification/transesterification | Mild conditions, high selectivity, reduced waste |

| Renewable Feedstocks | Utilization of fatty acids from plant oils as precursors | Reduced reliance on fossil resources, lower carbon footprint |

| Green Solvents | Reactions in water, supercritical CO2, or ionic liquids | Reduced VOC emissions, improved safety, easier product separation |

| Atom Economy | Designing reactions that maximize incorporation of reactants into product | Minimized waste generation |

Advanced Materials Development with Tailored this compound Derivatives

The integration of long-chain alcohols into advanced materials is a growing area, primarily due to their ability to influence material properties such as phase transitions, self-assembly, and surface characteristics. While 1-tetradecanol has been explored as a phase-change material (PCM) for thermal energy storage wikipedia.orgmdpi.comresearchgate.net and in the development of organogelators regulations.gov, the secondary alcohol functionality of this compound offers unique opportunities for tailoring material properties.

The hydroxyl group in this compound, being internal to the chain, presents different steric and electronic environments for chemical modification compared to a terminal primary alcohol. This could lead to:

Novel Phase-Change Materials: Derivatives of this compound could be designed with specific melting points and latent heats, potentially offering improved thermal stability or different phase transition behaviors suitable for advanced thermal management systems mdpi.com. For example, eutectic mixtures involving tetradecanol (B45765) (often 1-tetradecanol) and fatty acids have been studied for building energy storage mdpi.com. The altered molecular packing due to the secondary alcohol could lead to distinct thermal properties.

Self-Assembled Structures: The position of the hydroxyl group can influence intermolecular interactions (e.g., hydrogen bonding) and molecular packing, which are critical for the formation of ordered structures like liquid crystals, gels, or supramolecular assemblies. This compound derivatives could form novel organogelators or liquid crystalline phases with unique rheological or optical properties. For instance, trityl derivatives of primary alcohols have been shown to form organogels regulations.gov. Similar modifications to this compound could yield gelators with different gelling capabilities or solvent specificities.

Polymer Modifiers and Surfactants: this compound could be incorporated into polymers as a side chain or end group to modify their properties (e.g., flexibility, hydrophobicity, or compatibility). Its derivatives could also serve as specialized surfactants with distinct interfacial properties due to the internal hydroxyl group. For example, branched tetradecanols like 2-decyl-1-tetradecanol (B1661990) have been used in polymer synthesis uni.lu.

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, offering powerful tools for accelerating discovery and optimizing processes nih.govfishersci.caresearchgate.net. These computational approaches can analyze vast datasets of chemical reactions and properties to predict outcomes, suggest synthetic routes, and design new molecules or catalysts.

For this compound chemistry, AI and ML could be integrated in several ways:

Reaction Prediction and Optimization: ML models can be trained on existing reaction data to predict the most suitable conditions (e.g., catalysts, solvents, temperature) for specific transformations involving this compound, such as its oxidation, esterification, or derivatization nih.govmit.edu. This could significantly reduce the number of experimental trials needed to achieve desired yields or selectivities.

Retrosynthesis Planning: AI-powered retrosynthesis tools can generate diverse and feasible synthetic pathways for this compound or its complex derivatives, identifying novel routes that might not be apparent through traditional chemical intuition chemical.ai. These tools can also optimize reaction conditions for each step, ensuring compatibility and efficiency chemical.ai.

Catalyst and Material Design: ML algorithms can be employed to design novel catalysts specifically tailored for reactions involving this compound, or to predict the properties of new this compound-based materials before their synthesis wikipedia.orgbiorxiv.org. This includes predicting thermal properties for PCMs or self-assembly behavior for supramolecular materials.

Data-Driven Discovery: As more experimental data on this compound and its reactions become available, AI/ML can uncover hidden correlations and patterns, leading to the discovery of previously unknown reactivity or applications cenmed.com. This data-driven approach can complement and accelerate traditional hypothesis-driven research.

The application of AI/ML in chemistry is exemplified by platforms that integrate computational design with automated experimentation to rapidly refine reactor designs and reaction conditions, leading to optimized industrial processes nih.gov. Such approaches could be adapted to accelerate the exploration of this compound's chemical space.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.